Human mGluR4 Potency: Foliglurax Hydrochloride vs. VU0364770
Foliglurax hydrochloride demonstrates significantly higher potency at the human mGlu4 receptor compared to the widely used mGlu4 PAM VU0364770 [1][2]. The EC50 of foliglurax is 79 nM, while VU0364770 exhibits an EC50 of 1.1 μM, representing a 14-fold difference in potency [1][2]. This potency advantage is coupled with improved selectivity (see subsequent evidence).
| Evidence Dimension | Potency (EC50) at human mGluR4 |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | VU0364770: 1.1 μM |
| Quantified Difference | ~14-fold higher potency for foliglurax |
| Conditions | In vitro recombinant human mGluR4 assay |
Why This Matters
Higher potency enables lower effective doses in vivo, potentially reducing off-target liabilities and improving safety margins in preclinical research.
- [1] Charvin D, Pomel V, Ortiz M, Frauli M, Scheffler S, Steinmetz A, et al. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. J Med Chem. 2017;60(20):8515-8537. View Source
- [2] Probes & Drugs Portal. VU0364770 hydrochloride. IUPHAR/BPS Guide to Pharmacology. View Source
